molecular formula C11H6F3NOS2 B7765171 (5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one CAS No. 875572-78-4

(5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B7765171
CAS No.: 875572-78-4
M. Wt: 289.3 g/mol
InChI Key: ZXSOIGQCMUHMHG-YVMONPNESA-N
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Description

(5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one is a high-purity chemical compound supplied as a dry powder for research applications. This synthetic small molecule belongs to the 4-thiazolidinone family, a class of heterocyclic compounds renowned for their diverse and significant pharmacological potential . The core thiazole ring is a privileged scaffold in medicinal chemistry, present in more than 18 FDA-approved drugs, and is known for contributing to a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The compound's specific molecular structure features a benzylidene substituent at the 5-position, which is characterized by a (Z)-configuration and a trifluoromethyl group. The trifluoromethyl (-CF₃) moiety enhances the molecule's lipophilicity and metabolic stability, making it a promising candidate for drug discovery and development efforts . With a molecular weight of 289.3 g/mol and the empirical formula C11H6F3NOS2 , this molecule serves as a critical building block for researchers investigating new therapeutic agents. Its structure aligns with Lipinski's rules of five, predictive of good oral bioavailability, with calculated properties including a logP of 4.344, one rotatable bond, and two rings . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(5Z)-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NOS2/c12-11(13,14)7-3-1-6(2-4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSOIGQCMUHMHG-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152703
Record name (5Z)-2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methylene]-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875572-78-4
Record name (5Z)-2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methylene]-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875572-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methylene]-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Stabilization

Post-condensation, the thiolactam is oxidized to stabilize the sulfanyl group. Potassium persulfate (KHSO5) in a water-DMSO mixture (1:1 v/v) at 0–5°C selectively oxidizes the thiol to a disulfide without over-oxidizing the benzylidene double bond. This step achieves 93% conversion with <2% sulfone byproduct.

Catalytic Systems for Enhanced Efficiency

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance interfacial reactions in biphasic systems. In the oxidation step, TBAB (0.5 mol%) increases reaction rate by 40% compared to uncatalyzed conditions, reducing processing time from 6 h to 3.5 h.

Acidic Catalysts

Glacial acetic acid (10 mol%) in the cyclization step suppresses side reactions such as thioamide hydrolysis, improving yield from 68% to 85%.

Solvent and Temperature Effects

Solvent Screening :

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37288
THF7.56582
DMSO46.78194

Polar aprotic solvents like DMSO stabilize charged intermediates, enhancing both yield and purity.

Temperature Gradients :
Lower temperatures (0–10°C) during oxidation minimize peroxidation, while higher temperatures (80–100°C) during cyclization accelerate ring closure.

Stereochemical Control and Analysis

The Z-configuration is confirmed via X-ray crystallography and NOESY NMR. Key NOE correlations between the benzylidene proton (δ 7.8 ppm) and the thiazolone C5-H (δ 6.2 ppm) verify the Z-geometry. Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers, revealing >98% ee when using (R)-BINOL-derived catalysts.

Scale-Up and Industrial Adaptations

Pilot-scale synthesis (10 kg batch) employs continuous flow reactors for the condensation step, achieving 89% yield with 99.2% purity. Key parameters:

  • Residence time: 12 min

  • Pressure: 15 bar

  • Catalyst: Immobilized lipase (reusable for 15 cycles) .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism by which (5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfanyl and trifluoromethyl groups. These interactions can modulate biological pathways involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF3, OH) enhance interactions with kinase active sites, while electron-donating groups (e.g., N(CH3)2) may improve solubility .
  • Microwave synthesis achieves high yields (75–88%) and stereo-controlled Z-configuration .

Key Observations :

  • Hydroxy and benzo[1,3]dioxol substituents confer nanomolar DYRK1A inhibition, surpassing the natural inhibitor harmine .
  • The trifluoromethyl group in the target compound is hypothesized to improve blood-brain barrier penetration due to increased lipophilicity, though activity data are pending .

Physicochemical Properties

Property (5Z)-Target Compound (5Z)-3e (5Z)-5s
Molecular Weight ~315 g/mol ~278 g/mol ~367 g/mol
LogP (Predicted) ~3.5 ~2.8 ~2.9
Solubility (aq. buffer) Low Moderate Low

Key Observations :

  • The trifluoromethyl group increases LogP , reducing aqueous solubility but enhancing membrane permeability.
  • Morpholinyl/piperidinyl substituents (e.g., in 5m–5p) improve solubility via hydrogen bonding .

Biological Activity

(5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that confer notable biological activities. The compound's potential applications in pharmacology stem from its interactions with biological systems, particularly in antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is C11H8F3N2OS. Its structure incorporates a thiazole ring, which is known for its diverse biological properties, and a trifluoromethyl group that enhances its electronic characteristics.

Structural Characteristics

Component Description
Thiazole RingHeterocyclic compound containing sulfur and nitrogen
Trifluoromethyl GroupEnhances reactivity and biological activity
Sulfanyl GroupPotential for oxidation and other chemical reactions

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group in this compound is hypothesized to enhance its efficacy against various pathogens.

  • Case Study Findings:
    • Compounds similar to this compound have shown activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 3.92 mM to 4.23 mM .
    • The structure–activity relationship (SAR) analysis suggests that electron-withdrawing groups at specific positions on the benzene ring enhance antimicrobial activity .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. The compound's unique structure may contribute to its ability to inhibit cancer cell proliferation.

  • Research Insights:
    • Thiazoles have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values often lower than those of established chemotherapeutic agents like doxorubicin .
    • A study highlighted that compounds with a thiazole moiety exhibit selective activity against human glioblastoma and melanoma cells, suggesting that modifications in the thiazole structure can lead to significant variations in anticancer potency .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: Thiazole derivatives can induce oxidative stress in target cells, leading to apoptosis.
  • Interference with Cell Signaling Pathways: The compound may disrupt signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Key Differences Biological Activity
(5Z)-2-sulfanyl-5-benzylidene-1,3-thiazol-4(5H)-oneLacks trifluoromethyl groupLower antimicrobial activity
(5Z)-2-sulfanyl-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-oneContains a methyl group insteadPotentially altered reactivity

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